

## Authored by: A Senior Application Scientist

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### Compound of Interest

Compound Name:	Z-Ser(Tos)-Ome
CAS No.:	1492-52-0; 21142-81-4
Cat. No.:	B2505265

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## Introduction: The Strategic Importance of Z-Ser(Tos)-Ome in Peptide Chemistry

In the field of peptide synthesis and the development of peptide-based therapeutics, the strategic manipulation of amino acid side chains is of paramount importance. Unwanted side reactions can terminate a synthetic route, generate complex impurities, and drastically reduce yields.[1] The hydroxyl group of serine, a primary alcohol, is a potent nucleophile that requires robust protection to prevent undesired acylation during peptide coupling steps. This guide provides a detailed technical overview of the synthesis of N-benzyloxycarbonyl-O-tosyl-L-serine methyl ester, or **Z-Ser(Tos)-Ome**, a critical building block for advanced peptide modifications.

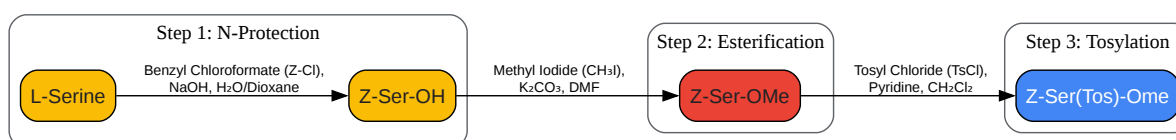
The **Z-Ser(Tos)-Ome** derivative is uniquely valuable because the tosyl (Tos) group is not merely a protecting group; it is an excellent leaving group.[2] This transforms the inert hydroxyl side chain of serine into a reactive electrophilic site, enabling chemists to perform nucleophilic substitution reactions to introduce a wide array of functionalities, such as azides, thiols, or other side chains, thereby creating unnatural amino acids within a peptide sequence. This guide details a reliable, three-step synthetic pathway starting from L-serine, emphasizing the causal chemistry behind each procedural choice to ensure reproducibility and high yield.

## Overall Synthetic Strategy

The preparation of **Z-Ser(Tos)-Ome** is accomplished through a logical three-step sequence designed to selectively modify each functional group on the starting L-serine molecule. The strategy is as follows:

- **N-Terminus Protection:** The amine group of L-serine is first protected with a benzyloxycarbonyl (Z or Cbz) group. The Z group is chosen for its stability under the conditions required for the subsequent reactions and can be readily removed later by catalytic hydrogenation.[3]
- **C-Terminus Esterification:** The carboxylic acid is converted to a methyl ester (-OMe). This step prevents the carboxylate from acting as a nucleophile and facilitates easier handling and purification of the intermediates, which are often oils or low-melting solids.[4][5]
- **Side-Chain Tosylation:** The final and key step is the selective tosylation of the primary hydroxyl group on the serine side chain. This is achieved by reacting the intermediate, Z-Ser-OMe, with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

This strategic sequence ensures that each functional group is addressed in a controlled manner, preventing polymerization and other side reactions.



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Caption: Overall 3-step synthesis pathway for **Z-Ser(Tos)-Ome**.

## Detailed Experimental Protocols

## Part 1: Synthesis of N-Benzyloxycarbonyl-L-serine (Z-Ser-OH)

This initial step protects the nucleophilic amino group of L-serine to prevent its reaction in subsequent steps. The Schotten-Baumann reaction conditions described are classic for N-protection of amino acids.

Methodology:

- **Reaction Setup:** In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve L-serine (31.5 g, 0.30 mol) in 620 mL of 1 N sodium hydroxide solution. Cool the flask in an ice-water bath to 0-5 °C.
- **Addition of Protecting Group:** To this cold, stirring solution, slowly add a solution of benzyl chloroformate (Z-Cl) (56.3 g, 0.33 mol) in 280 mL of dioxane via an addition funnel over 30 minutes. The use of a biphasic system (water/dioxane) ensures all reagents remain in solution.
- **Reaction:** Allow the mixture to stir vigorously at 5 °C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 4 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the L-serine spot disappears.
- **Work-up and Isolation:** a. Reduce the total volume by approximately half using a rotary evaporator at 35-40 °C. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate or 1 M HCl. A white precipitate of the product will form. c. Extract the product into ethyl acetate (3 x 500 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield Z-Ser-OH as a white solid or a colorless, viscous oil. The product is typically used in the next step without further purification.

## Part 2: Synthesis of N-Benzyloxycarbonyl-L-serine Methyl Ester (Z-Ser-OMe)

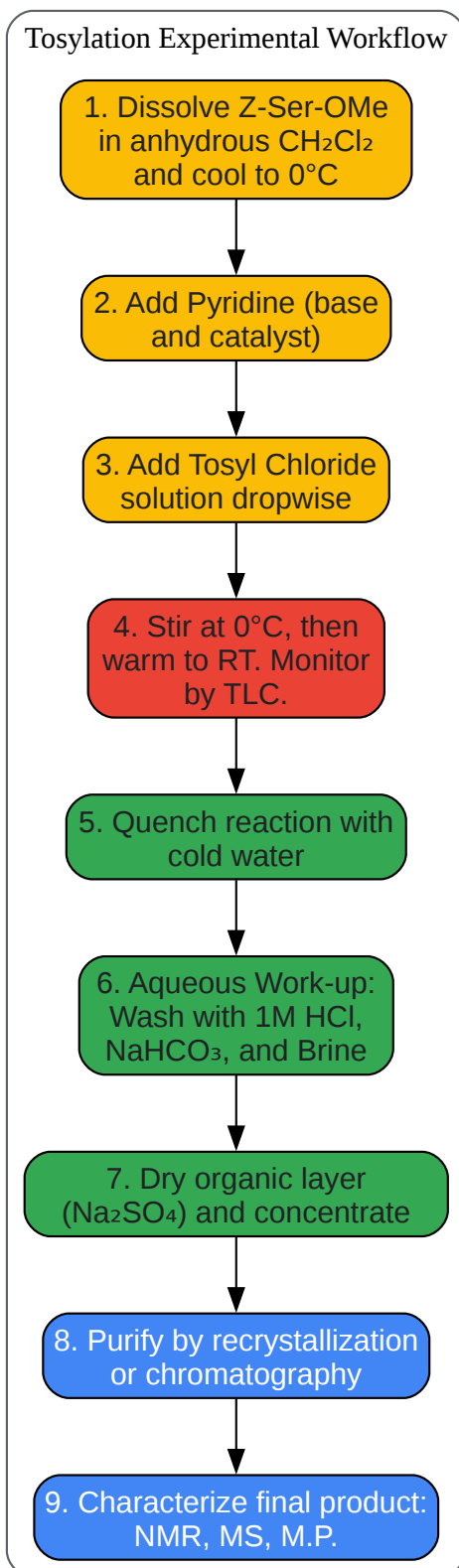
With the amine protected, the carboxylic acid is esterified. This prevents it from interfering with the final tosylation step and improves the solubility of the molecule in organic solvents used later. The use of methyl iodide with a mild base is an effective method for this transformation.<sup>[4]</sup>

#### Methodology:

- **Reaction Setup:** Dissolve the crude Z-Ser-OH (approx. 0.16 mol) from the previous step in 150 mL of anhydrous N,N-Dimethylformamide (DMF) in a 500 mL round-bottom flask. Cool the solution in an ice-water bath.
- **Base Addition:** To the cold solution, add solid potassium carbonate ( $K_2CO_3$ ) (24.3 g, 0.176 mol) in portions. Stir the suspension for 10-15 minutes.
- **Esterification:** Add methyl iodide (20.0 mL, 0.32 mol) to the white suspension. (Caution: Methyl iodide is toxic and a suspected carcinogen; handle only in a well-ventilated fume hood). Continue stirring at 0 °C for 30 minutes.
- **Reaction Completion:** Remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor for completion by TLC.[4]
- **Work-up and Purification:** a. Filter the reaction mixture by suction to remove inorganic salts. b. Partition the filtrate between ethyl acetate (300 mL) and water (300 mL). c. Wash the organic phase with brine (2 x 300 mL), dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure. d. The resulting product, Z-Ser-OMe (CAS 1676-81-9), is typically a pale oil and can be purified by silica gel chromatography if necessary, though it is often sufficiently pure for the next step.[6]

### Part 3: Synthesis of N-Benzyloxycarbonyl-O-tosyl-L-serine Methyl Ester (Z-Ser(Tos)-Ome)

This is the culminating step where the hydroxyl side chain is activated. The choice of pyridine as a base is strategic; it not only neutralizes the HCl byproduct of the reaction but also acts as a nucleophilic catalyst, accelerating the reaction with tosyl chloride.[2]



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Caption: Experimental workflow for the key tosylation step.

## Methodology:

- **Reaction Setup:** Dissolve Z-Ser-OMe (approx. 0.1 mol, 25.3 g) in 250 mL of anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) in a 500 mL three-necked flask equipped with a dropping funnel and nitrogen inlet. Cool the solution to -10 °C using an ice-salt bath.
- **Base Addition:** Add anhydrous pyridine (12.1 mL, 0.15 mol) dropwise to the cold solution.
- **Tosylation:** Dissolve p-toluenesulfonyl chloride (TsCl) (21.0 g, 0.11 mol) in 100 mL of anhydrous CH<sub>2</sub>Cl<sub>2</sub> and add this solution dropwise over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
- **Reaction:** Stir the mixture at -10 °C to 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.
- **Work-up and Purification:** a. Pour the reaction mixture into 300 mL of ice-cold water and separate the layers. b. Wash the organic layer sequentially with ice-cold 1 M HCl (2 x 200 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (200 mL), and finally brine (200 mL). c. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent under reduced pressure. d. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield **Z-Ser(Tos)-Ome** (CAS 1492-52-0) as a white crystalline solid.<sup>[7][8]</sup>

## Data Presentation & Characterization

Parameter	Z-Ser-OH	Z-Ser-OMe	Z-Ser(Tos)-Ome
CAS Number	1145-80-8 <sup>[9]</sup>	1676-81-9 <sup>[6]</sup>	1492-52-0 <sup>[7]</sup>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>5</sub>	C <sub>12</sub> H <sub>15</sub> NO <sub>5</sub>	C <sub>19</sub> H <sub>21</sub> NO <sub>7</sub> S <sup>[8]</sup>
Molecular Weight	239.22 g/mol	253.25 g/mol <sup>[10]</sup>	407.44 g/mol <sup>[8]</sup>
Typical Yield	>90%	~85-95%	~75-85%
Appearance	White Solid / Oil	Pale Amber Oil	White Crystalline Solid

Characterization of **Z-Ser(Tos)-Ome**:

- $^1\text{H}$  NMR: The proton NMR spectrum should confirm the presence of the Z group (aromatic protons  $\sim 7.3$  ppm,  $\text{CH}_2$   $\sim 5.1$  ppm), the methyl ester ( $\sim 3.7$  ppm), the tosyl group (aromatic protons  $\sim 7.4$ - $7.8$  ppm, methyl  $\sim 2.4$  ppm), and the serine backbone protons.
- Mass Spectrometry (MS): ESI-MS should show the correct molecular ion peak (e.g.,  $[\text{M}+\text{Na}]^+$  at  $m/z$  430.1).
- Melting Point: A sharp melting point indicates high purity of the crystalline product.

## Trustworthiness: A Self-Validating System

The protocols described herein form a self-validating system. The success of each step is contingent on the purity of the preceding intermediate, which must be confirmed by TLC analysis. The final product's identity and purity are unequivocally confirmed through a combination of spectroscopic methods (NMR, MS) and physical properties (melting point), ensuring that researchers are using a well-characterized and reliable reagent for subsequent applications in peptide synthesis and modification.

## References

- BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- AAPPTec. (n.d.).
- Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
- Aapptec Peptides. (n.d.). **Z-Ser(Tos)-OMe** [1492-52-0].
- Chemsrvc. (2025). **Z-Ser(Tos)-OMe** | CAS#:1492-52-0.
- ChemPep. (2025). 1676-81-9 | Z-Ser-OMe.
- Thieme. (n.d.). Synthesis of Glycopeptides.
- ChemicalBook. (n.d.). 1492-52-0(**Z-SER(TOS)-OME**) Product Description.
- PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
- Organic Letters. (2005).
- PMC. (n.d.). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminoxy-Containing Amino Acids.

- Supporting Information. (n.d.). 1. Synthesis of O-benzyl-L-serine.
- PubMed. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine.
- Crysdot LLC. (n.d.). Z-Ser(Tos)
- Organic Syntheses. (n.d.). benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester.
- MedChemExpress. (n.d.). Boc-Ser(Tos)
- MedChemExpress. (n.d.).
- Google Patents. (n.d.). CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.
- ResearchGate. (n.d.). Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine via its -lactone: N-(benzyloxy-carbonyl)-(pyrazol-1-yl)-L-Alanine | Request PDF.
- Bio-protocol. (2025). Peptide Synthesis.
- ResearchGate. (n.d.). (PDF)
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester | 1676-81-9.
- ChemicalBook. (2024). **Z-SER(TOS)-OME** | 1492-52-0.
- Master Organic Chemistry. (2015).
- BenchChem. (2025). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).

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